Compound Description: Chlorantraniliprole is a broad-spectrum insecticide widely used in agriculture to control lepidopteran pests. [] This compound acts by activating ryanodine receptors, leading to calcium depletion in muscle cells and ultimately causing paralysis and death in insects. []
Relevance: Both chlorantraniliprole and N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide belong to the chemical class of carboxamides, sharing the -CONH- functional group. Furthermore, both compounds incorporate a chloro-substituted pyridinyl ring as a structural element. While the target compound features a quinoline core, chlorantraniliprole incorporates a pyrazole ring system. []
Compound Description: Cl-IB-MECA is a potent and selective agonist of the A3 adenosine receptor (A3AR). [, ] Activation of A3AR by Cl-IB-MECA has demonstrated cardioprotective effects, reducing ischemia/reperfusion injury in mice. [] Cl-IB-MECA has also shown cytotoxic effects in human leukemia cells, particularly in cells with lower P-glycoprotein expression. []
Relevance: Though structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, Cl-IB-MECA is mentioned in the context of P-glycoprotein-mediated drug resistance. [] This highlights the importance of considering efflux mechanisms when evaluating the pharmacokinetic properties of compounds like the target compound, especially in targeting specific tissues or organs.
4-Chloro-2-methyl-3-nitroquinolines
Compound Description: 4-Chloro-2-methyl-3-nitroquinolines are synthetic precursors used in the synthesis of various heterocyclo[c]quinolines, including imidazo[4,5-c]quinolines and benzopyrano[3,2-c]quinolines. [] These heterocyclic compounds exhibit diverse biological properties, including antibacterial, antifungal, and antitumor activities. []
Relevance: These compounds share the core quinoline structure with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. The presence of a chlorine substituent at the 4-position of the quinoline ring, similar to the 6-chloro substituent in the target compound, further strengthens the structural relationship. [] Understanding the synthesis and biological activities of these related quinoline derivatives can provide insights into potential applications and development of the target compound.
Compound Description: This compound is a p-toluenesulfonate salt of a urea derivative. [] It has been investigated for its potential use in treating diseases mediated by chemokine interleukin-8 (IL-8), particularly asthma and chronic obstructive pulmonary disease (COPD). []
Relevance: This urea derivative shares the amide functionality with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. Both compounds also incorporate halogenated aromatic rings as key structural elements. While the target compound features a chlorine substituent on the quinoline ring, this urea derivative has chlorine and fluorine substituents on phenyl rings. []
Compound Description: This compound is a pyridinecarboxamide derivative. [] The specific biological activity and applications of this compound are not mentioned in the provided information.
Relevance: Like N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, this compound belongs to the carboxamide class. Both structures include a pyridine ring system, with the target compound featuring a 2-pyridinyl substituent on the quinoline core. Additionally, both compounds incorporate a chloro-substituted aromatic ring as a structural feature. []
6-chloro-4-hydroxy-2-oxo-pyran derivatives
Compound Description: These compounds are pyran derivatives with various substituents at the 3-position, including carboxy, methoxycarbonyl, ethoxycarbonyl, and carboxy analide groups. [] These derivatives have been investigated using Carbon-13 NMR spectroscopy to elucidate their structural features and chemical shifts. []
Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these pyran derivatives are mentioned in the context of utilizing spectroscopic methods for structural characterization. [] Similar analytical techniques can be employed to confirm the structure and purity of the target compound.
Compound Description: This series of compounds are oxazolidinone derivatives containing a thienopyridine ring system. [] These derivatives have shown promising antimicrobial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. []
Relevance: Although structurally different from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these oxazolidinone derivatives are discussed in the context of antimicrobial drug discovery. [] This highlights the potential of exploring the target compound and its analogs for their possible antimicrobial activities.
Compound Description: This compound incorporates an adamantane cage, a purine ring, and a phenyl group connected by an aminomethyl linker. [] The crystal structure of this compound has been analyzed using X-ray diffraction to elucidate its conformational features and intermolecular interactions. []
Relevance: This compound shares the chloro-substituted aromatic ring as a structural feature with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. The detailed structural analysis of this related compound exemplifies the use of X-ray crystallography to gain insights into the three-dimensional structure of molecules, a technique that can be applied to the target compound as well. []
Compound Description: SB1 is a Schiff base derived from 1,3-diphenylprop-2-en-1-one. [] It has demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with greater effectiveness against Gram-positive bacteria. []
Relevance: Although SB1 has a distinct structure compared to N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, it highlights the potential of aromatic Schiff bases in exhibiting antimicrobial properties. [] This finding can be considered when exploring the synthesis and biological evaluation of Schiff base derivatives of the target compound.
6-Phenyl-6H-chromeno[4,3-b]quinoline derivatives
Compound Description: This series of quinoline derivatives are synthesized from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and various substituted aromatic anilines. [] These compounds have demonstrated moderate to good antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. [] Molecular docking studies have been employed to understand the interactions of these compounds with the MurB protein of S. aureus. []
Relevance: These compounds share the core quinoline structure with N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. The exploration of these quinoline derivatives with varying substituents highlights the potential of modifying the target compound to optimize its antibacterial activity. [] The application of molecular docking studies further emphasizes the importance of structure-based drug design in developing new therapeutic agents.
Compound Description: This series of compounds combine three biologically active moieties: quinoline, thiazole, and triazole. [] The synthesis involves the preparation of 2-chloro-3-quinolinecarboxaldehydes from substituted acetanilides, followed by condensation with thiosemicarbazide to form thiosemicarbazones. These thiosemicarbazones are then treated with substituted phenacyl bromides to yield quinoline-substituted thiazoles, which undergo dehydrogenative cyclization using chloranil to obtain the final triazolothiazole derivatives. []
Relevance: These compounds showcase the incorporation of the quinoline moiety into a larger heterocyclic system, similar to the presence of the quinoline core in N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide. [] This approach highlights the potential for structural diversification of the target compound by fusing additional heterocyclic rings to the quinoline core, potentially leading to novel biological activities.
Compound Description: LY2784544 is a kinase inhibitor that has been identified as a novel GPR39 agonist through small-molecule screening. [] Interestingly, its activity at GPR39 is potentiated by zinc, suggesting an allosteric modulation mechanism. [] LY2784544 shows comparable or greater potency at GPR39 in the presence of zinc compared to its kinase inhibitory activity. []
Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, LY2784544 highlights the concept of functional selectivity, where a compound can exhibit different activities at different targets. [] It also emphasizes the potential for allosteric modulation of receptor activity by small molecules, a concept that could be explored in the context of the target compound and its interactions with potential biological targets.
Compound Description: These compounds are heptanuclear manganese disc-like clusters with varying oxidation states of manganese and different ligands. [] DFT calculations revealed that these clusters exhibit diverse spin ground states, ranging from S=29/2 to S=1/2, influenced by the oxidation state of the manganese ions and subtle structural differences. [] Magneto-structural correlations indicate that the Mn-O-Mn/Mn-F-Mn angles are crucial determinants of the magnitude and sign of magnetic exchange interactions. []
Relevance: While structurally unrelated to N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these manganese clusters are mentioned in the context of utilizing DFT calculations to understand magnetic properties and exchange interactions. [] Similar computational approaches can be employed to investigate the electronic structure and potential metal-binding properties of the target compound, particularly if it possesses suitable coordinating groups.
Compound Description: This series of compounds includes various substituted N-phenyl derivatives of phthalimide, such as 4-amino (1), 3-amino (2), 4-nitro (3), 2-methyl-3-amino (4), and 2-chloro-4-amino (17). [] These derivatives were evaluated for their anticonvulsant and neurotoxic properties. Compound 17, 2-chloro-4-amino N-phenyl phthalimide, exhibited promising anticonvulsant activity in various animal models, including the maximal electroshock-induced seizure test, the pentylenetetrazol-induced seizure test, and the magnesium deficiency-dependent audiogenic seizure test. [] Electrophysiology studies revealed that compound 17 potentiates GABA-evoked current responses, affects non-NMDA excitatory receptors, and blocks voltage-gated sodium channels. []
Relevance: These compounds highlight the potential of aromatic amides, particularly those incorporating a phthalimide moiety, to exhibit anticonvulsant activity. [] Though the target compound, N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, features a quinoline core instead of phthalimide, the presence of a substituted phenyl ring connected to an amide group suggests a potential for exploring its anticonvulsant properties.
4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides
Compound Description: This series of compounds are 4-thiazolidinone derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides, which serve as building blocks for the generation of ylidene derivatives of 2-thioxo-4-thiazolidinone and 2-(4-hydroxyphenyl)imino-4-thiazolidone. [] These compounds have demonstrated anti-inflammatory activity in the carrageenin paw edema test. [] One lead compound, 4-{2-[4-chloro-2-(6-oxothiazolo[3,2-b][1,2,4]triazole-5-ylidenemethyl)phenoxy]acetylamino}benzoic acid ethyl ester, exhibited comparable anti-inflammatory activity to diclofenac with low toxicity. []
Relevance: Although structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these 4-thiazolidinone derivatives highlight the potential of incorporating halogenated aromatic rings and amide functionalities into molecules with anti-inflammatory activity. [] This could inform the design and synthesis of analogs of the target compound to explore their potential for treating inflammatory conditions.
3-bromo-N-(4-chloro-2-methyl-6-(methyl[carbonyl-14C]carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2) and 3-bromo-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-[carbonyl-14C]carboxamide (3)
Compound Description: These compounds are radiolabeled versions of chlorantraniliprole, synthesized from barium [¹⁴C]carbonate. [] These radiotracers were developed to study the metabolism of chlorantraniliprole in various organisms and environments.
Compound Description: WIN55212-2 is a cannabinoid ligand that acts as an agonist at both CB1 and CB2 receptors. [] In the context of the provided research, it is discussed in relation to the functional selectivity of CB2 receptor ligands. WIN55212-2 exhibits moderate efficacy in inhibiting adenylyl cyclase and recruiting arrestin, indicating a balanced activity profile at both canonical and noncanonical CB2 signaling pathways. []
Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, WIN55212-2 highlights the concept of functional selectivity and the importance of considering multiple signaling pathways when evaluating the pharmacological effects of compounds. [] This concept can be applied when investigating the potential biological targets and activities of the target compound.
Compound Description: SR144528 is a diarylpyrazole antagonist of the CB2 receptor. [] It exhibits inverse agonist activity in both adenylyl cyclase inhibition and arrestin recruitment assays, suggesting that it can reduce the basal activity of the CB2 receptor. []
Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, SR144528 highlights the concept of inverse agonism, where a compound can reduce the basal activity of a receptor. [] This concept can be considered when exploring the potential pharmacological effects of the target compound, particularly if it interacts with receptors that exhibit constitutive activity.
Relevance: Although structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, AM630 and JTE907 highlight the concept of pathway-specific modulation of receptor signaling. [] This emphasizes the importance of characterizing the effects of compounds on multiple downstream pathways when evaluating their pharmacological properties.
Compound Description: These are organometallic ruthenium(II) arene complexes containing ethylenediamine (en) and a chloride ligand. [] These complexes specifically target guanine bases in DNA oligomers, forming monofunctional adducts. [] The binding involves strong π-π stacking interactions between the arene ligand and the guanine base, as well as hydrogen bonding between an en NH proton and the C6 carbonyl group of guanine. [] The arene ligands exhibit conformational flexibility, allowing for optimal stacking and coordination with the DNA. []
Relevance: While structurally different from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these ruthenium(II) arene complexes highlight the potential of incorporating metal centers into molecules for DNA recognition and potential therapeutic applications. []
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)
Compound Description: ICA-105574 is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] It primarily acts by removing hERG channel inactivation, leading to a significant increase in current amplitude. [] ICA-105574 also produces small hyperpolarizing shifts in the voltage-dependence of channel activation and slows down channel deactivation. [] In cardiac myocytes, it shortens action potential duration, an effect that can be blocked by the hERG channel blocker E-4031. []
Relevance: Although structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, ICA-105574 highlights the concept of ion channel modulation as a therapeutic target. []
NHC-stabilized halosilylidyne complexes
Compound Description: This series of compounds features a chromium-silicon double bond, with the silicon center stabilized by N-heterocyclic carbenes (NHCs). [] The synthesis involves the reaction of silicon tetrahalides with NHCs followed by reduction to obtain silicon(II) dihalide-NHC adducts. These adducts are then treated with lithium cyclopentadienyl tricarbonyl chromium to yield the NHC-stabilized halosilylidyne complexes. [] The complexes undergo NHC exchange and bromide abstraction reactions, highlighting the reactivity of the silicon center. []
Relevance: While structurally unrelated to N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these NHC-stabilized halosilylidyne complexes showcase the use of NHCs as stabilizing ligands for reactive species. []
2-(3-chloro-4-nitro-1-benzothien-2-yl)-1,3,4-oxadiazole, 1,3,4-thiadiazole, and 5-(3-chloro-4-nitro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol derivatives
Compound Description: These compounds are synthesized from 3-chloro-4-nitro-2-chlorocarbonylbenzo[b]thiophene (1), prepared from 2-nitrocinnamic acid. [] The acid chloride (1) is converted to an acid hydrazide, which is then treated with various reagents to obtain the desired oxadiazole, thiadiazole, and triazole derivatives. []
Relevance: While structurally distinct from N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide, these benzothiophene derivatives highlight the synthesis and potential biological applications of heterocyclic compounds containing sulfur and nitrogen. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.